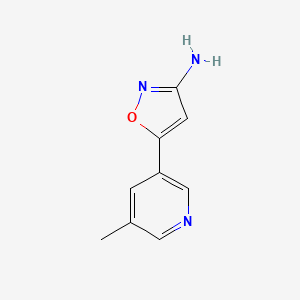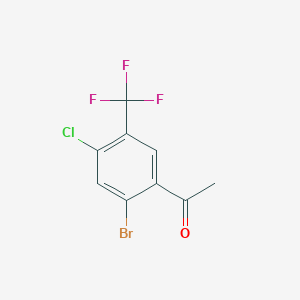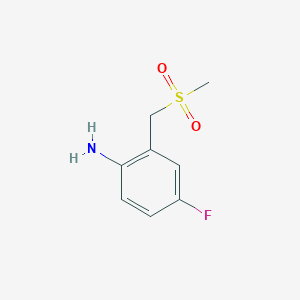
4-氟-2-(甲磺酰甲基)苯胺
描述
“4-Fluoro-2-(methanesulfonylmethyl)aniline” is a chemical compound with the CAS Number: 1197193-21-7 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 4-fluoro-2-[(methylsulfinyl)methyl]aniline .
Molecular Structure Analysis
The linear formula of “4-Fluoro-2-(methanesulfonylmethyl)aniline” is C7H8FNO2S . The InChI code for this compound is 1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 189.21 . The density of a similar compound, 2-fluoro-4-methanesulfonylaniline, is 1.4±0.1 g/cm3 . The boiling point is 371.0±42.0 °C at 760 mmHg . The compound is a powder at room temperature .科学研究应用
交叉偶联反应
4-氟-2-(甲磺酰甲基)苯胺用于交叉偶联反应中以合成各种药物和有机化合物。一个值得注意的应用涉及它在多非利特合成中的应用,通过钯催化的 N-芳基化过程,该过程为甲磺酰胺与芳基溴化物和氯化物的偶联提供了一种通用且高产率的方法。这种方法尤其避免了潜在的遗传毒性杂质的产生,突出了其在开发更安全的药物合成路线中的重要性 (Rosen 等人,2011)。
胺化反应
该化合物也是钯和镍催化的胺化反应中的关键参与者,在该反应中,它的加入促进了新的 C-N 键的形成。此类反应对于芳香化合物的改性至关重要,有助于合成广泛的苯胺衍生物。该过程涉及芳基氟磺酸盐的使用,并展示了这些亲电试剂在胺化反应中的高反应性,从而能够开发出生产酚类原料的商业可行的方法 (Hanley 等人,2016)。
氟化和磺化反应
此外,4-氟-2-(甲磺酰甲基)苯胺参与电聚合和原位磺化反应。这些过程对于生产具有独特电子性质的功能性聚合物(如磺化聚苯胺)至关重要。特别是磺化反应是由氟磺酸的存在促成的,表明该化合物在合成具有定制电导率和溶解度的聚合物中的作用 (Şahin 等人,2002)。
亲核取代反应
此外,氟代衍生物在亲核取代反应中至关重要,在该反应中,它作为 β-酮砜和宝石二砜合成的前体。这些反应是由酯和亚磺酸盐的亲核氟烷基化促成的,突出了 4-氟-2-(甲磺酰甲基)苯胺在将氟原子引入有机分子中的多功能性。此类方法对于开发具有潜在药物应用的化合物的开发至关重要,因为氟原子对分子的生物活性有显著影响 (Ni 等人,2009)。
安全和危害
作用机制
The aniline part of the molecule suggests that it might interact with biological systems through amine-related mechanisms. Amines can act as bases, accepting protons and forming salts, which can influence their solubility and absorption. They can also form hydrogen bonds with other molecules, which can influence their interactions with biological targets .
The methanesulfonylmethyl group is a type of sulfone, a functional group characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. Sulfones are often used in pharmaceuticals and agrochemicals for their ability to resist metabolism, thus prolonging the activity of the compound .
生化分析
Biochemical Properties
4-Fluoro-2-(methanesulfonylmethyl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, 4-Fluoro-2-(methanesulfonylmethyl)aniline may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of 4-Fluoro-2-(methanesulfonylmethyl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Fluoro-2-(methanesulfonylmethyl)aniline can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-(methanesulfonylmethyl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in the conformation of the target biomolecule, affecting its activity. Furthermore, 4-Fluoro-2-(methanesulfonylmethyl)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-2-(methanesulfonylmethyl)aniline can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Fluoro-2-(methanesulfonylmethyl)aniline can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(methanesulfonylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Fluoro-2-(methanesulfonylmethyl)aniline can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
4-Fluoro-2-(methanesulfonylmethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For example, 4-Fluoro-2-(methanesulfonylmethyl)aniline may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-(methanesulfonylmethyl)aniline is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. For instance, 4-Fluoro-2-(methanesulfonylmethyl)aniline may accumulate in the liver, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(methanesulfonylmethyl)aniline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 4-Fluoro-2-(methanesulfonylmethyl)aniline can determine its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
4-fluoro-2-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWYPVLRUDFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



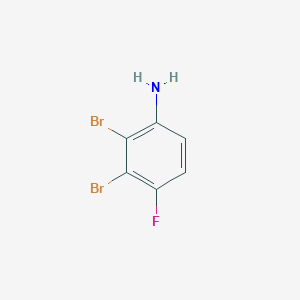

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
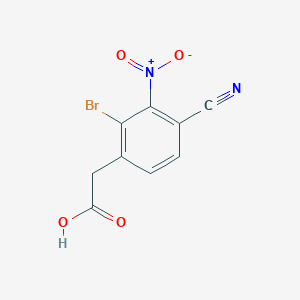

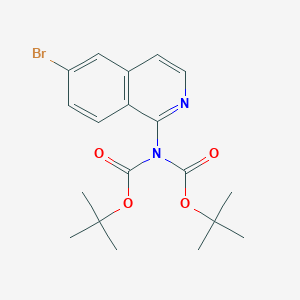
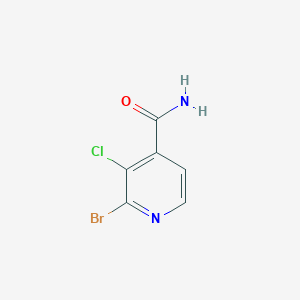

![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)

